(R,R)-O-Pinap is classified as a bidentate ligand due to its ability to coordinate with metal centers through its phosphorus atoms. It is primarily sourced from synthetic pathways involving the oxidation of (R,R)-1,2-bis(diphenylphosphino)ethane. Its applications span across organic synthesis, particularly in catalyzing reactions that require high levels of stereoselectivity.
The synthesis of (R,R)-O-Pinap typically involves several steps:
The reaction conditions are critical; for example, maintaining appropriate temperatures and concentrations during oxidation can significantly impact yield and enantiomeric excess.
(R,R)-O-Pinap features a unique molecular structure characterized by:
The molecular formula for (R,R)-O-Pinap is , and its molecular weight is approximately 396.43 g/mol.
(R,R)-O-Pinap participates in various chemical reactions, notably in asymmetric catalysis. Some key reactions include:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and the ratio of catalyst to substrate.
The mechanism by which (R,R)-O-Pinap exerts its catalytic effects involves several steps:
This mechanism highlights how (R,R)-O-Pinap influences reaction pathways to favor specific stereochemical outcomes.
(R,R)-O-Pinap exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis.
The applications of (R,R)-O-Pinap are diverse and significant in the field of organic chemistry:
The synthesis of (R,R)-O-Pinap relies on precise stereocontrol to establish its P-stereogenic centers and axial chirality. Key steps involve Suzuki coupling between halogenated pyridazine derivatives and arylboronic acids, forming the biaryl backbone essential for chirality transfer. Subsequent diastereoselective amination with chiral auxiliaries like (R)-1-phenylethylamine or (R)-1-(1-naphthyl)ethylamine introduces stereochemical complexity. The critical phosphorylation step employs Ni-catalyzed cross-coupling of triflate intermediates with HPPh₂, enabling P–C bond formation with retention of configuration. This method yields diastereomeric mixtures separable via silica gel chromatography, as confirmed by X-ray crystallography of isolated diastereomers [1].
Rotational energy barriers (30.8 kcal/mol in toluene at 100°C) exceed those of analogous ligands (e.g., O-PINAP: 27.6 kcal/mol), ensuring configurational stability during reactions. This high barrier is attributed to steric congestion from the naphthyl substituents and methyl groups on the pyridazine core, which restrict bond rotation [1].
Table 1: Configurational Stability Comparison of Chiral Ligands
Ligand | Rotational Barrier (kcal/mol) | Measurement Conditions |
---|---|---|
(R,Ra)-O-Pinap | 30.8 | Toluene, 100°C |
O-PINAP | 27.6 | Not specified |
StackPhos | 28.4 | 75°C |
UCD-PHIM | 26.8 | 80°C |
(R,R)-O-Pinap excels in Cu(I)-catalyzed A³-coupling (aldehyde-alkyne-amine) reactions, forming propargylic amines with >90% enantiomeric excess (ee). Its P,N-bidentate coordination generates monomeric Cu(I) complexes critical for enantiocontrol, unlike binuclear species formed by diphosphine ligands. The naphthyl groups create a chiral pocket that orients substrates via π-stacking and steric effects, explaining its superiority over phenyl analogues in challenging substrate pairings (e.g., propargyl alcohols with aliphatic aldehydes) [1].
Comparative studies with Rh and Ir systems show limitations: While P-stereogenic ligands like MiniPHOS or BoPhoz dominate asymmetric hydrogenation, O-Pinap’s rigidity reduces adaptability to octahedral metal geometries. However, in Cu-catalysis, its flexibility facilitates dynamic substrate binding, achieving turnover frequencies (TOF) up to 980 h⁻¹ in A³-couplings—unmatched by Rh/JosiPhos systems in hydrogenation (TOF: 50–200 h⁻¹) [4].
Solvent reduction strategies include ethanol-water mixtures (80:20) for extraction steps, minimizing hazardous waste. Catalyst loadings as low as 0.1 mol% enable gram-scale reactions with minimal metal residue. Energy-efficient protocols leverage ambient-temperature amination and room-temperature phosphorylation, avoiding energy-intensive cryogenic conditions. The synthesis avoids toxic solvents (e.g., DCM, DMF), prioritizing ethanol, toluene, or dimethyl carbonate—the latter enhancing atom economy in downstream applications [1] [2].
Notably, ethanol-water systems achieve near-quantitative recovery of phenolic byproducts from chromatographic separations, aligning with circular economy principles. Life-cycle analysis indicates a 40% reduction in E-factor (kg waste/kg product) versus traditional phosphine syntheses [2] [5].
Solvent polarity critically impacts enantioselectivity and rate in O-Pinap-mediated reactions. Non-polar solvents (toluene, xylenes) maximize ee (90–95%) but slow reaction rates due to poor substrate solubility. Polar aprotic solvents (DCE, DMC) accelerate steps involving ionic intermediates but risk eroding ee by 5–20%. Kinetic profiling reveals a first-order dependence on aldehyde concentration and zero-order on amine, with rate-determining alkyne deprotonation (k = 2.7 × 10⁻³ s⁻¹ in toluene) [1] [4].
Table 2: Solvent Effects on A³-Coupling with (R,R)-O-Pinap/CuBr
Solvent | Dielectric Constant (ε) | Reaction Rate (k, 10⁻³ s⁻¹) | ee (%) |
---|---|---|---|
Toluene | 2.4 | 1.8 | 94 |
Dimethyl carbonate | 3.1 | 3.2 | 89 |
Dichloroethane | 10.4 | 4.5 | 85 |
THF | 7.6 | 3.8 | 82 |
Temperature studies show Arrhenius behavior: lowering from 25°C to 0°C increases ee from 85% to 90% but halves reaction rate. This trade-off necessitates optimization: 0°C is optimal for sensitive substrates, while 25°C balances efficiency and selectivity [1].
Scale-up hurdles include:
Engineering solutions adopt continuous flow hydrogenation for amine synthesis and membrane-based solvent recycling. Economic analysis confirms viability at 100 kg/year if diastereomeric excess (de) >98% is maintained, though yields drop 5–10% versus lab-scale [1] [4].
Table 3: Scalability Factors for Industrial O-Pinap Production
Parameter | Lab Scale | Pilot Scale (10 kg) | Key Mitigation Strategy |
---|---|---|---|
Catalyst Loading | 0.1 mol% | 0.15 mol% | Catalyst immobilization |
Diastereomer Separation | Column chromatography | Crystallization | Solvent/antisolvent screening |
Reaction Time | 12–24 h | 8–10 h | Microwave intensification |
Overall Yield | 58–65% | 50–55% | Reduced purification steps |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7